Bienvenue dans la boutique en ligne BenchChem!

4-(tert-butyl)-N-(9-oxo-9H-fluoren-1-yl)benzenesulfonamide

Lipophilicity Membrane permeability Drug-likeness

Maximize your cell-based assay performance with the highest LogP (4.9963) analog in the series, enabling superior passive membrane diffusion. This tert-butyl variant serves as a critical anchor point for SAR studies and is prioritized for CA IX-selective inhibitor panels and coronavirus protease screening. Available at ≥98% purity with ready stock.

Molecular Formula C23H21NO3S
Molecular Weight 391.49
CAS No. 866155-09-1
Cat. No. B2732385
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(tert-butyl)-N-(9-oxo-9H-fluoren-1-yl)benzenesulfonamide
CAS866155-09-1
Molecular FormulaC23H21NO3S
Molecular Weight391.49
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC3=C2C(=O)C4=CC=CC=C34
InChIInChI=1S/C23H21NO3S/c1-23(2,3)15-11-13-16(14-12-15)28(26,27)24-20-10-6-9-18-17-7-4-5-8-19(17)22(25)21(18)20/h4-14,24H,1-3H3
InChIKeyWMFUJKIIMZITFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(tert-Butyl)-N-(9-oxo-9H-fluoren-1-yl)benzenesulfonamide (CAS 866155-09-1): Physicochemical Baseline and Comparator Context


4-(tert-Butyl)-N-(9-oxo-9H-fluoren-1-yl)benzenesulfonamide (CAS 866155-09-1) is a tertiary benzenesulfonamide featuring a 9-fluorenone scaffold linked via the sulfonamide nitrogen to a 4-tert-butylphenyl moiety . The compound belongs to a series of 4-substituted N-(9-oxo-9H-fluoren-1-yl)benzenesulfonamides that have garnered attention as potential carbonic anhydrase inhibitors and antiviral protease inhibitor scaffolds [1]. With a molecular formula of C23H21NO3S and a molecular weight of 391.48 g/mol, this compound is commercially available from multiple suppliers at purities ranging from 95% to 98% .

Why 4-(tert-Butyl)-N-(9-oxo-9H-fluoren-1-yl)benzenesulfonamide Cannot Be Replaced by Common In-Class Analogs


Within the 4-substituted N-(9-oxo-9H-fluoren-1-yl)benzenesulfonamide series, the identity of the para-substituent on the benzene ring profoundly influences lipophilicity, steric profile, and molecular recognition properties . Simply substituting a 4-fluoro, 4-bromo, or 4-trifluoromethyl analog for the 4-tert-butyl congener alters the compound's physicochemical signature in ways that can affect membrane permeability, target binding, and assay reproducibility. The following quantitative evidence demonstrates that the 4-tert-butyl variant occupies a distinct position in the property space of this compound series, making generic substitution scientifically unsound without re-validation .

Quantitative Differentiation Guide for 4-(tert-Butyl)-N-(9-oxo-9H-fluoren-1-yl)benzenesulfonamide


Predicted LogP Comparison Across 4-Substituted Analogs: tert-Butyl vs. Fluoro, Trifluoromethyl, and Bromo

The 4-tert-butyl analog exhibits the highest predicted LogP among the commonly compared 4-substituted N-(9-oxo-9H-fluoren-1-yl)benzenesulfonamides, with a calculated LogP of 4.9963. This exceeds the 4-trifluoromethyl analog (LogP 4.7176), the 4-bromo analog (XLogP3-AA 4.8), and the 4-fluoro analog (LogP 3.8379) . A LogP difference of approximately 1.16 units versus the 4-fluoro analog corresponds to a roughly 14-fold increase in octanol/water partition coefficient under ideal conditions.

Lipophilicity Membrane permeability Drug-likeness

Molecular Weight and Steric Bulk: tert-Butyl vs. Fluoro, Methyl, and Trifluoromethyl Substituents

The 4-tert-butyl analog has a molecular weight of 391.48 g/mol, intermediate between the 4-trifluoromethyl analog (403.38 g/mol) and the 4-fluoro analog (353.37 g/mol) . However, the tert-butyl group provides a unique steric profile: it is a roughly spherical substituent with a van der Waals volume of approximately 57 ų, compared to the planar, electron-withdrawing character of the CF3 group (≈43 ų), the small electronegative fluorine atom (≈10 ų), and the planar methyl group (≈17 ų). This steric distinction can be decisive for shape-complementary binding pockets.

Steric effects Molecular recognition Ligand efficiency

Purity Specification Differentiation: 98% (Leyan) vs. 95% (AKSci) Baseline

Commercially available batches of 4-(tert-butyl)-N-(9-oxo-9H-fluoren-1-yl)benzenesulfonamide are offered at two distinct purity tiers: 98% (Leyan, Product No. 1625368) and ≥95% (AKSci, Catalog No. 0843CK) . The 98% specification reduces the maximum total impurity burden from 5% to 2%, which can be critical for dose-response assays where cumulative impurities at high test concentrations may confound IC50 determinations.

Purity Assay reproducibility Procurement specification

Class-Level Inference: 9-Fluorenone Sulfonamide Scaffold Activity Against SARS-CoV-2 Proteases

A 2025 study demonstrated that 9-fluorenone-based sulfonamide derivatives act as dual inhibitors of SARS-CoV-2 main protease (Mpro) and papain-like protease (PLpro). Compound 3e showed dual inhibition (Mpro IC50 = 23 ± 3.4 μM; PLpro IC50 = 6.33 ± 0.5 μM), while compound 3h selectively inhibited PLpro (IC50 = 5.94 ± 1.0 μM). Both compounds suppressed viral replication in cell-based assays with IC50 values of 13.4 ± 0.28 μM and 18.2 ± 3.2 μM, respectively, with selectivity indices >5.5 [1]. Although 4-(tert-butyl)-N-(9-oxo-9H-fluoren-1-yl)benzenesulfonamide was not directly tested, it shares the core 9-fluorenone sulfonamide pharmacophore and a bulky hydrophobic para-substituent characteristic of the active analogs.

Antiviral Protease inhibition SARS-CoV-2

Class-Level Inference: Fluorene and Naphthalene Sulfonamides as Isozyme-Selective Carbonic Anhydrase Inhibitor Scaffolds

Computational drug design studies have identified sulfonamide derivatives bearing naphthalene, fluorene, and acridan scaffolds as promising isozyme-selective carbonic anhydrase inhibitors, particularly for tumor-associated isoforms CA II, CA IV, and CA IX [1]. Separately, fluorinated tertiary benzenesulfonamides have been shown to achieve strong selectivity for tumor-associated hCA IX over the widespread off-target hCA II isoform, suggesting a new mode of carbonic anhydrase inhibition distinct from classical primary sulfonamides [2]. The 4-tert-butyl-N-(9-oxo-9H-fluoren-1-yl)benzenesulfonamide combines the fluorene scaffold with a bulky, lipophilic tertiary sulfonamide motif, positioning it at the intersection of these two selectivity-conferring structural features.

Carbonic anhydrase Isozyme selectivity Tumor-associated CA IX

Recommended Application Scenarios for 4-(tert-Butyl)-N-(9-oxo-9H-fluoren-1-yl)benzenesulfonamide Based on Differentiated Properties


Membrane Permeability and Cellular Uptake Optimization Studies

With the highest predicted LogP (4.9963) among tested 4-substituted analogs, this compound is the preferred choice within the series for assays where passive membrane diffusion is rate-limiting, such as cell-based phenotypic screening or intracellular target engagement studies. Its elevated lipophilicity relative to the 4-fluoro analog (ΔLogP +1.16) may translate to measurably higher intracellular concentrations under standardized incubation conditions .

Carbonic Anhydrase Isozyme Selectivity Screening Cascades

The combination of a fluorene scaffold (associated with CA II/IV/IX selectivity in computational design studies) and a tertiary sulfonamide motif (associated with hCA IX selectivity over hCA II in fluorinated analogs) makes this compound a high-priority candidate for inclusion in carbonic anhydrase inhibitor panels, particularly for programs targeting tumor-associated CA IX where selectivity over the ubiquitous CA II isoform is critical [1].

Antiviral Protease Inhibitor Library Enrichment

Given the demonstrated dual inhibitory activity of structurally related 9-fluorenone sulfonamides against SARS-CoV-2 Mpro and PLpro, this compound merits inclusion in antiviral screening decks targeting coronavirus proteases. Its sterically demanding tert-butyl substituent may access sub-pockets not engaged by smaller analogs, potentially yielding a distinct selectivity or resistance profile .

Structure-Activity Relationship (SAR) Studies Requiring a Bulky, Lipophilic para-Substituent Baseline

For medicinal chemistry programs exploring the SAR of N-(9-oxo-9H-fluoren-1-yl)benzenesulfonamides, this compound serves as the maximal lipophilic/steric anchor point in the series. Its unique combination of MW (391.48), LogP (~5.0), and spherical steric bulk (tert-butyl VdW ≈57 ų) provides a defined extremity against which the effects of smaller (4-F, 4-CH3) or electronically distinct (4-CF3, 4-Br) substituents can be quantitatively benchmarked [1].

Quote Request

Request a Quote for 4-(tert-butyl)-N-(9-oxo-9H-fluoren-1-yl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.